3-(4-Bromophenyl)-7-methyl-4-phenylchromen-2-one
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Overview
Description
3-(4-Bromophenyl)-7-methyl-4-phenylchromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by the presence of a bromophenyl group at the third position, a methyl group at the seventh position, and a phenyl group at the fourth position of the chromen-2-one core structure. Chromen-2-one derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-7-methyl-4-phenylchromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde, 4-methylacetophenone, and phenylacetic acid.
Condensation Reaction: The initial step involves a condensation reaction between 4-bromobenzaldehyde and 4-methylacetophenone in the presence of a base, such as sodium hydroxide, to form an intermediate chalcone.
Cyclization: The chalcone intermediate undergoes cyclization in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the chromen-2-one core structure.
Substitution Reaction:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-7-methyl-4-phenylchromen-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents, such as sodium borohydride or lithium aluminum hydride, to yield reduced derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles, such as amines or thiols, to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced chromen-2-one derivatives.
Substitution: Substituted chromen-2-one derivatives with various functional groups.
Scientific Research Applications
3-(4-Bromophenyl)-7-methyl-4-phenylchromen-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Biological Studies: It is used as a probe to study the interaction of chromen-2-one derivatives with biological targets, such as enzymes and receptors.
Material Science: The compound is explored for its use in the development of organic semiconductors and liquid crystal materials due to its unique electronic properties.
Pharmaceutical Research: It serves as a lead compound for the design and synthesis of novel therapeutic agents with improved efficacy and selectivity.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-7-methyl-4-phenylchromen-2-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Inhibition of Enzymes: It inhibits key enzymes involved in cell proliferation and survival, such as kinases and proteases.
Modulation of Receptors: The compound binds to and modulates the activity of receptors, such as nuclear receptors and G-protein-coupled receptors, leading to altered cellular signaling.
Induction of Apoptosis: It induces apoptosis in cancer cells through the activation of intrinsic and extrinsic apoptotic pathways, involving caspases and mitochondrial dysfunction.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A compound with similar structural features but different functional groups, used in the synthesis of liquid crystal materials.
(Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one: A β-ketoenol derivative with potential antimicrobial activity.
Uniqueness
3-(4-Bromophenyl)-7-methyl-4-phenylchromen-2-one is unique due to its specific substitution pattern on the chromen-2-one core, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
3-(4-bromophenyl)-7-methyl-4-phenylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrO2/c1-14-7-12-18-19(13-14)25-22(24)21(16-8-10-17(23)11-9-16)20(18)15-5-3-2-4-6-15/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZGWXZQVUTZRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=C(C=C3)Br)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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